molecular formula C19H15FN2O4S B2384240 Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396861-64-5

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No. B2384240
M. Wt: 386.4
InChI Key: KXCHAHRPGVTQPR-UHFFFAOYSA-N
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Description

“Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C19H15FN2O4S and a molecular weight of 386.41. It is available for purchase from various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate”. However, benzo[d]thiazole compounds have been synthesized in various studies34. For instance, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors3.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, related compounds such as benzo[d]thiazole derivatives have been studied3.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” are not mentioned in the search results.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” are not available from the search results.


Safety And Hazards

The safety and hazards associated with this compound are not directly mentioned in the search results.


Future Directions

The future directions for this compound are not directly mentioned in the search results. However, benzo[d]thiazole compounds have been suggested as a good template for further drug development3.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHAHRPGVTQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

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